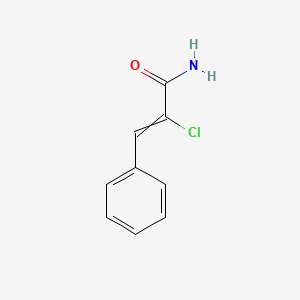

2-Chloro-3-phenylprop-2-enamide

Description

Structure

3D Structure

Properties

CAS No. |

74305-85-4 |

|---|---|

Molecular Formula |

C9H8ClNO |

Molecular Weight |

181.62 g/mol |

IUPAC Name |

2-chloro-3-phenylprop-2-enamide |

InChI |

InChI=1S/C9H8ClNO/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12) |

InChI Key |

CBUADRLVGGSMNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 Phenylprop 2 Enamide and Its Derivatives

Chiral Synthesis of Enamide Derivatives

The synthesis of enantiomerically pure or enriched enamides is crucial for developing selective therapeutic agents. researchgate.netchemrxiv.org A common strategy involves the use of chiral starting materials. For example, the synthesis of S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide was achieved using the chiral amine, S-1-aminopropan-2-ol. researchgate.net

Recent advancements have focused on catalytic asymmetric methods. Chiral N-heterocyclic carbenes have been employed as catalysts for the enantioselective intermolecular cross-coupling of enamides with aldehydes. chemrxiv.org Another approach involves the transfer of chirality from an α-chiral allylic amine to the γ-position to produce γ-chiral enamides with high efficiency and stereoselectivity. chemrxiv.org

Control of Stereochemistry in Double Bond Configuration (e.g., E/Z Isomerization)

The configuration of the double bond in 2-Chloro-3-phenylprop-2-enamide is typically of the E-configuration, as indicated by the naming (2E)-2-Chloro-3-phenyl-2-propenoic acid. stenutz.eusigmaaldrich.com However, the synthesis can sometimes lead to a mixture of E and Z isomers. For instance, the reaction of 3-(trimethylsilyl)propynoic acid with certain reagents can produce a mixture of (Z,E)-3-Chloro-N-phenylprop-2-enamide. researchgate.net The (Z)-isomer, (Z)-3-chloro-3-phenylprop-2-enoic acid, is also a known compound. nih.gov

Controlling the E/Z isomerization is therefore important for obtaining the desired stereoisomer. The choice of synthetic route and reaction conditions can influence the stereochemical outcome. For example, in the synthesis of γ-chiral enamides, the E/Z ratio is a key parameter that is carefully determined. chemrxiv.org

| Synthetic Goal | Methodology | Key Findings | Reference |

|---|---|---|---|

| Chiral Synthesis | Use of chiral amine (S-1-aminopropan-2-ol) | Successful synthesis of S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide. | researchgate.net |

| Chiral Synthesis | Chirality transfer from α-chiral allylic amines | Production of γ-chiral enamides with excellent chirality transfer (up to 99.5%). | chemrxiv.org |

| E/Z Isomer Control | Reaction of 3-(trimethylsilyl)propynoic acid | Formation of a mixture of (Z,E)-3-Chloro-N-phenylprop-2-enamide. | researchgate.net |

| E/Z Isomer Control | Synthesis of γ-chiral enamides | E/Z ratio is determined as a critical parameter. | chemrxiv.org |

Starting Material Precursors and Reagent Systems

The synthesis of this compound and its derivatives relies on a variety of precursor molecules and specific reagent systems to achieve the desired chemical transformations. The selection of starting materials and reagents is crucial for controlling the stereochemistry and functional group transformations during the synthesis.

Key precursors for the carbon skeleton of these compounds often include phenyl-substituted propenoic acids or related structures. For instance, (2E)-2-chloro-3-phenyl-2-propenoic acid serves as a direct precursor, which can be synthesized from compounds like cinnamic acid, benzal chloride, or hydrocinnamic acid. sigmaaldrich.com The introduction of the chloro and amide functionalities is then achieved through specific reagents.

A common method for the formation of the amide bond involves the conversion of a carboxylic acid precursor into a more reactive acyl chloride, which is then reacted with an appropriate amine. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently employed for this purpose. researchgate.net

The Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is another important synthetic tool. orientjchem.org This reagent system can be used to introduce a formyl group, which can then be further manipulated. For the introduction of the chloro group and the formation of the amide, a combination of reagents like chloroacetyl chloride and a base such as triethylamine (B128534) is utilized. orientjchem.org

In the synthesis of derivatives, such as the methyl ester of 2-chloro-3-phenylprop-2-enoic acid, different starting materials and catalysts are employed. For example, phenylacetylene (B144264) and methyl chloroformate can serve as precursors in the presence of a rhodium catalyst. lookchem.com

The following tables detail various starting material precursors and the reagent systems used in the synthesis of this compound and its close derivatives.

Table 1: Precursors and Reagents for the Synthesis of 2-Chloro-3-phenylpropenoic Acid Derivatives

| Starting Material | Reagent System | Product |

| Cinnamic acid | Not specified in detail | 2-chloro-3-phenylprop-2-enoic acid |

| Benzal chloride | Not specified in detail | 2-chloro-3-phenylprop-2-enoic acid |

| Hydrocinnamic acid | Not specified in detail | 2-chloro-3-phenylprop-2-enoic acid |

| 3-(Trimethylsilyl)propynoic acid | Thionyl chloride, Oxalyl chloride | 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride researchgate.net |

| Phenylacetylene | Methyl chloroformate, RhCl(1,5-cyclooctadiene)(PPh₃)₂ | methyl (Z)-3-chloro-3-phenylprop-2-enoate lookchem.com |

| Bromoacetic acid methyl ester, Benzotrichloride | Electrolysis (Zn anode, stainless steel cathode) | methyl (Z)-3-chloro-3-phenylprop-2-enoate lookchem.com |

Table 2: Reagents for Amide and Functional Group Introduction

| Precursor Functional Group | Reagent System | Resulting Functional Group/Product |

| N-arylacetamides | Vilsmeier-Haack reagent (POCl₃ + DMF) | 2-chloro-3-formyl quinolines orientjchem.org |

| 2-chloro-3-formyl quinolines, Aryl hydrazine | Chloroacetyl chloride, Triethylamine | Azetidin-2-one fused quinoline (B57606) derivatives orientjchem.org |

| 3-(Trimethylsilyl)prop-2-ynoic acid | Thionyl chloride, followed by an amine | 3-chloro-3-(trimethylsilyl)prop-2-enamides researchgate.net |

The research findings indicate that the synthetic routes can be tailored by choosing appropriate precursors and reagent systems to yield a variety of substituted this compound derivatives. The use of organometallic catalysts, such as the rhodium complex mentioned, allows for specific bond formations, while classic organic reactions like the Vilsmeier-Haack reaction provide pathways to key intermediates. orientjchem.orglookchem.com The synthesis of silylated derivatives, for example, starts from silyl-substituted propynoic acids, demonstrating the modularity of the synthetic approaches. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it is possible to map out the connectivity and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 2-Chloro-3-phenylprop-2-enamide provide crucial information about its chemical environment. While specific spectral data for this compound is not extensively documented in publicly available research, analysis of closely related compounds such as (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one allows for theoretical predictions. For instance, the ¹³C NMR spectrum of a similar compound was recorded in CDCl₃ at 400 MHz, providing a basis for understanding the chemical shifts expected for this compound. ucl.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-H | 7.2 - 7.5 |

| Olefinic-H | 7.6 - 7.8 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 165 - 170 |

| C-Cl | 125 - 130 |

| C-Phenyl | 130 - 135 |

| Phenyl C1 | 135 - 140 |

The stereochemistry of this compound, particularly the configuration around the C=C double bond, can be determined using advanced NMR techniques. Methods such as Nuclear Overhauser Effect (NOE) spectroscopy can establish the spatial proximity of protons, which helps in assigning the E/Z isomerism. In related cinnamamide (B152044) derivatives, the chemical structure and configuration of the chiral center have been confirmed using a combination of NMR spectroscopy, LC/MS, elemental analysis, and crystallography. stenutz.eu

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and conformational isomers of a molecule.

The IR and Raman spectra of this compound would be expected to show characteristic vibrational modes for its functional groups. For example, studies on similar molecules, such as 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, have identified key vibrational bands. researchgate.net The amide group would exhibit a C=O stretching frequency around 1650-1680 cm⁻¹ and N-H stretching in the region of 3200-3400 cm⁻¹. The C=C double bond stretching would appear around 1600-1640 cm⁻¹, and the C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200-3400 | 3200-3400 |

| C-H (Aromatic) | 3000-3100 | 3000-3100 |

| C=O Stretch | 1650-1680 | 1650-1680 |

| C=C Stretch | 1600-1640 | 1600-1640 |

| C-N Stretch | 1200-1350 | 1200-1350 |

Conformational analysis of this compound can be performed by studying the changes in vibrational spectra under different conditions, such as temperature or solvent polarity. Theoretical calculations, often using Density Functional Theory (DFT), can complement experimental data to identify stable conformers and the energy barriers between them. This approach has been successfully applied to other chloro-substituted aromatic compounds.

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Intermolecular Interactions

Specific experimental data on the molecular conformation and intermolecular interactions of this compound are not available in the reviewed scientific literature. However, analysis of related cinnamamide structures allows for a theoretical postulation of its conformational properties.

The cinnamamide core, consisting of a phenyl ring attached to a propenamide group, is a key feature in many pharmacologically active compounds. nih.gov In related N-substituted cinnamamide derivatives that have been structurally characterized, the cinnamamide moiety often adopts a relatively planar conformation. This planarity is a result of the delocalization of π-electrons across the phenyl ring and the propenamide group. It is anticipated that this compound would also exhibit a similar planar structure.

Intermolecular interactions are crucial in determining the solid-state architecture of molecular crystals. For cinnamamide derivatives, hydrogen bonding and van der Waals interactions are the primary forces governing their assembly. In the case of this compound, the amide group (-CONH2) provides both a hydrogen bond donor (the N-H protons) and an acceptor (the carbonyl oxygen). This would allow for the formation of robust intermolecular hydrogen bonds, which are a common feature in the crystal structures of primary amides.

Furthermore, the phenyl ring can participate in π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice. The presence of the chlorine atom introduces the possibility of halogen bonding, an interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site on an adjacent molecule.

Crystal Packing and Hydrogen Bonding Networks

Without experimental crystallographic data, a definitive description of the crystal packing and hydrogen bonding network of this compound cannot be provided. However, based on the crystal structures of analogous cinnamamides, a likely packing arrangement can be proposed. nih.govacs.org

In many reported crystal structures of cinnamamide derivatives, molecules are organized into dimers or chains through hydrogen bonds involving the amide groups. acs.org For this compound, it is highly probable that the primary amide groups would form centrosymmetric dimers via N-H···O hydrogen bonds. These dimers could then be further linked into more extended networks, such as tapes or sheets, through additional hydrogen bonding or other intermolecular forces.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

While the mass spectrum for this compound is not available in the searched databases, the expected fragmentation patterns can be predicted based on the general principles of mass spectrometry and the known behavior of related compounds.

The molecular formula of this compound is C9H8ClNO. The nominal molecular weight would be approximately 181.62 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 181, with a characteristic M+2 peak at m/z 183 due to the presence of the 37Cl isotope, with an intensity of about one-third of the M+ peak.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the carbonyl group could lead to the loss of the amide group (-NH2) as a radical, resulting in a fragment ion at m/z 164. Cleavage of the C-N bond would yield a cinnamoyl cation at m/z 131. Subsequent loss of carbon monoxide (CO) from this ion would produce a styryl cation at m/z 103.

Another prominent fragmentation pathway for compounds containing a phenyl group is the formation of a tropylium (B1234903) ion (C7H7+) at m/z 91, which is a common and stable fragment. The loss of the chlorine atom is also a possible fragmentation route, which would lead to a peak at m/z 146.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 183 | [M+2]+ |

| 181 | [M]+ |

| 164 | [M-NH2]+ |

| 146 | [M-Cl]+ |

| 131 | [C6H5CH=CHCO]+ |

| 103 | [C6H5CH=CH]+ |

| 91 | [C7H7]+ |

| 77 | [C6H5]+ |

Computational and Theoretical Investigations of 2 Chloro 3 Phenylprop 2 Enamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict the molecular properties and reactivity of chemical compounds. DFT calculations for a molecule like 2-Chloro-3-phenylprop-2-enamide would typically be performed using a specific functional (like B3LYP) and a basis set (such as 6-311G**) to achieve a balance between accuracy and computational cost. mdpi.com

Geometry Optimization and Energetic Profiles

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Studies on related compounds, such as 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, have shown that DFT calculations can accurately predict geometries that are in close agreement with experimental data from X-ray crystallography. scielo.br For these molecules, a reasonable approximation between optimized data and crystallographic data was observed, with a root-mean-square deviation (RMSD) of less than 0.5 Å. scielo.br This demonstrates the reliability of DFT in describing the molecular skeleton. scielo.br Thermodynamic properties like enthalpy, Gibbs free energy, and dipole moment are also crucial outcomes of these calculations, offering insights into the molecule's stability and behavior. researchgate.net

Illustrative Energetic Data for a Related Compound

| Thermodynamic Parameter | Calculated Value |

|---|---|

| Enthalpy (H) | Varies (e.g., kcal/mol) |

| Gibbs Free Energy (G) | Varies (e.g., kcal/mol) |

| Dipole Moment (µ) | Varies (e.g., Debye) |

Note: This table represents typical parameters obtained from DFT calculations. Specific values for this compound are not available.

Vibrational Frequency Calculations and Spectral Prediction

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. The absence of imaginary frequencies indicates a stable structure. These calculations provide theoretical vibrational modes (stretching, bending, rocking) which can be correlated with experimental spectroscopic data.

For instance, in studies of cinnamyl alcohol (3-phenylprop-2-en-1-ol), DFT calculations have been used to provide tentative vibrational assignments that show excellent agreement with observed IR and Raman spectra. researchgate.netkfupm.edu.sa Similarly, for a chalcone (B49325) derivative, DFT calculations at the B3LYP/6-311G** level accurately assigned vibrational modes, such as the C-O single bond vibration calculated at 1287 cm⁻¹, which closely matched the experimental value of 1281 cm⁻¹. mdpi.com A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, typically resulting in a high correlation coefficient (R² > 0.99) between theoretical and experimental wavenumbers. scielo.br

Illustrative Vibrational Frequencies for a Related Phenylpropene Structure

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| C=C Stretch | ~1650 | ~1645 |

| C=O Stretch | ~1680 | ~1675 |

| N-H Stretch | ~3400 | ~3390 |

| C-Cl Stretch | ~750 | ~745 |

Note: This table is an illustrative example based on typical values for similar functional groups. Specific data for this compound is not available.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity, chemical stability, and kinetic stability. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and delocalization within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E²). These interactions, often described as hyperconjugation, are key to understanding molecular stability and the nature of intramolecular bonding. rsc.org

For example, NBO analysis of acetamide (B32628) derivatives helped reveal the nature of intermolecular interactions by calculating charge distributions. nih.gov In this compound, NBO analysis would likely show significant delocalization involving the π-systems of the phenyl ring and the double bond, as well as interactions involving the lone pairs on the oxygen, nitrogen, and chlorine atoms. This analysis explains how charge is distributed across the molecule, highlighting the most electron-rich and electron-poor sites. nih.govrsc.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the chlorine atom due to their high electronegativity. In contrast, the amide hydrogen would exhibit a positive potential, making it a potential hydrogen bond donor site. scielo.br These maps are invaluable for understanding non-bonding interactions and predicting chemical reactivity. researchgate.net

Mechanistic Insights from Computational Studies

There is no available research detailing the mechanistic insights from computational studies specifically for this compound.

Reaction Pathway Elucidation and Transition State Characterization

No studies were found that elucidate the reaction pathways or characterize the transition states involved in the synthesis or reactions of this compound through computational methods.

Regioselectivity and Chemoselectivity Predictions

There are no computational predictions regarding the regioselectivity or chemoselectivity of reactions involving this compound.

Molecular Dynamics Simulations and Conformational Space Exploration

Specific molecular dynamics simulations or detailed explorations of the conformational space for this compound have not been reported in the searched scientific literature.

In light of the strict adherence to the provided outline and the focus solely on "this compound," it is not possible to generate the requested article with the required detailed research findings and data tables. The necessary primary literature for this specific compound does not appear to exist or is not indexed in the searched databases.

Compound Names Mentioned

Reactivity and Mechanistic Pathways of 2 Chloro 3 Phenylprop 2 Enamide Transformations

Reactions Involving the α,β-Unsaturated Amide Moiety

The α,β-unsaturated amide moiety is a versatile functional group that can participate in a range of reactions. The electronic communication between the carbonyl group and the double bond renders the β-carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition to the activated double bond of α,β-unsaturated carbonyl compounds, often termed conjugate or Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. wikipedia.org In the case of 2-Chloro-3-phenylprop-2-enamide, this reaction typically occurs at the β-position.

Generally, α,β-unsaturated amides are considered weak electrophiles, being less reactive toward nucleophiles than their corresponding ester or ketone analogues. nih.govrsc.org This reduced reactivity is attributed to the electron-donating nature of the amide nitrogen, which diminishes the electrophilicity of the β-carbon. acs.org Consequently, these reactions often necessitate the use of catalysts or more forcing conditions to proceed efficiently. rsc.org

Key examples of nucleophilic additions include:

Sulfa-Michael Addition: The addition of thiol nucleophiles to the β-carbon. While unfunctionalized acrylamides react slowly with thiols, the reaction can be significantly accelerated and controlled. nih.gov Advanced catalytic systems, such as bifunctional iminophosphorane catalysts, have been developed to achieve highly enantioselective sulfa-Michael additions to unactivated α,β-unsaturated amides even at low catalyst loadings. acs.orgchemrxiv.org

Aza-Michael Addition: The addition of amine nucleophiles. The reaction of unsaturated amides with amines may require heat or the presence of a catalyst like silica (B1680970) to proceed effectively. rsc.org

The table below summarizes findings on the catalyzed nucleophilic addition to α,β-unsaturated amides, which serves as a model for the reactivity of this compound.

| Nucleophile | Catalyst/Conditions | Substrate Type | Outcome |

| Benzylamine | Acetonitrile, reflux, silica catalyst | N,N-diethyl acrylamide | Conjugate addition product formed. rsc.org |

| Alkyl Thiols | Bifunctional iminophosphorane (BIMP) | Unactivated α,β-unsaturated amides | High yields and enantioselectivity for sulfa-Michael adducts. acs.orgchemrxiv.org |

| γ-Butyrolactones | Soft Lewis acid (e.g., Cu(OTf)₂) and Brønsted base | α,β-Unsaturated 7-azaindoline amides | Diastereo- and enantioselective vinylogous conjugate addition. nih.gov |

Direct electrophilic addition to the double bond is less common due to its electron-poor nature but can be achieved under specific conditions. A more prevalent transformation is the selective α,β-dehydrogenation of saturated amides to produce their unsaturated counterparts, a process that proceeds via electrophilic activation. nih.gov

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The α,β-unsaturated system in this compound makes it a suitable candidate to participate as a component in these transformations, most notably as a dienophile in Diels-Alder reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. youtube.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups on the double bond. In this compound, both the chloro and the amide functionalities act as electron-withdrawing groups, making it a potentially effective dienophile. The reaction would involve the π-electrons of the diene and the Cα=Cβ double bond of the amide. rsc.orgyoutube.com

Other cycloaddition pathways are also possible:

[2+2] Cycloaddition: This reaction, often promoted photochemically, can occur between two alkene units to form a cyclobutane (B1203170) ring. youtube.com Formal [2+2] cycloadditions have been reported for related systems, such as trifluoromethylenones, reacting with ammonium (B1175870) enolates to yield β-lactones with high stereoselectivity. acs.org

[6+2] Cycloaddition: Involving a triene (6 π-electrons) and a dienophile (2 π-electrons), this reaction forms an eight-membered ring and is governed by orbital symmetry rules, similar to the Diels-Alder reaction. youtube.com

Transformations Involving the Chlorine Atom

The chlorine atom attached to the double bond (a vinylic position) has distinct reactivity compared to a typical alkyl halide. Its properties are influenced by the adjacent π-system.

Direct nucleophilic substitution of a vinylic chlorine atom is notoriously difficult. doubtnut.com The C-Cl bond in this compound exhibits partial double-bond character due to resonance, where a lone pair of electrons from the chlorine can be delocalized into the conjugated π-system. youtube.com This resonance strengthens the C-Cl bond, making it harder to break and thus rendering the compound largely unreactive towards traditional SN1 and SN2 substitution reactions. doubtnut.com

Despite this inherent unreactivity, substitution can be achieved under specific, often catalyzed, conditions. For instance, copper-catalyzed reactions are known to facilitate the substitution of vinylic halides with various nucleophiles, providing a potential pathway for modifying this position. organic-chemistry.org Similar substitutions are well-documented in the modification of polyvinyl chloride (PVC), where the chlorine atoms are reactive enough to be replaced by various nucleophiles, although this occurs on a saturated polymer backbone. researchgate.netresearchgate.net

Elimination reactions provide a pathway to transform the chloro-alkene functionality. The treatment of this compound with a strong, non-nucleophilic base can induce a dehydrochlorination reaction. This process involves the removal of the chlorine atom from the α-carbon and a proton from the β-carbon (if one were available) or, in this case, potentially leading to rearrangement or fragmentation.

However, a more likely elimination pathway for a vinylic halide like this involves the removal of HCl to form an alkyne. The reaction of this compound with a sufficiently strong base would be expected to yield a phenylpropynamide derivative. Studies on analogous systems, such as 2-chloro-1-phenylpropane, demonstrate that β-elimination reactions are readily promoted by various base-solvent systems, often proceeding via an E2 mechanism with specific stereochemical outcomes. pearson.comrsc.org

Cyclization Reactions and Heterocyclic Synthesis

The unique structural features of this compound, namely the presence of a reactive C-Cl bond, an electron-deficient double bond, and a nucleophilic amide moiety, make it a versatile precursor for the synthesis of various heterocyclic compounds. These transformations often proceed through intramolecular cyclization pathways, leading to the formation of new C-N and C-C bonds.

Formation of Nitrogen-Containing Heterocycles (e.g., indoles, imidazoles, quinolines)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. While direct cyclization of this compound into specific heterocycles like indoles, imidazoles, or quinolines is not extensively documented in dedicated studies, the reactivity of analogous α-haloenamides and related structures provides a strong basis for predicting such transformations.

Indole (B1671886) Synthesis: The Fischer indole synthesis, a classic method for indole formation, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov A modified approach using a masked phenylhydrazine and a ketone has been successfully employed in the total synthesis of dictyodendrins E. nih.gov Conceptually, a derivative of this compound could be envisioned to participate in similar cyclizations. For instance, reaction with a suitable nitrogen nucleophile could lead to an intermediate amenable to cyclization into an indole scaffold. organic-chemistry.org Additionally, transition-metal-catalyzed methods, such as the palladium-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline derivatives, have proven effective for the synthesis of indoles, among other heterocycles, by controlling the ligand environment. nih.gov

Imidazole (B134444) Synthesis: Imidazoles can be synthesized from a variety of starting materials. One relevant example is the synthesis of imidazole derivatives from 2-chloro-7-methyl-3-formylquinoline. nih.gov This reaction proceeds through the initial formation of an oxazolone (B7731731) intermediate, which then reacts with an amine to yield the imidazole ring. nih.gov This suggests that this compound, with its electrophilic carbon and amide functionality, could potentially react with suitable reagents to form imidazole structures, although this specific transformation requires further investigation. The fundamental reactivity of imidazoles involves their amphoteric nature, making them susceptible to electrophilic attack at various positions. bioengineer.org

Quinoline (B57606) Synthesis: Quinolines are bicyclic aromatic compounds containing a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.netnih.gov Numerous synthetic strategies exist for their preparation. nih.gov Transition metal-catalyzed reactions, particularly with nickel, have been utilized for the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols. nih.gov While not a direct cyclization of this compound, this highlights the utility of transition metals in constructing the quinoline core. The inherent reactivity of the quinoline nucleus allows for a wide range of functionalization. researchgate.netacs.org

The following table summarizes potential synthetic strategies for these heterocycles based on related compounds.

| Heterocycle | Potential Synthetic Strategy from Analogs | Key Intermediates/Reaction Type | Reference(s) |

| Indole | Fischer Indole Synthesis | Phenylhydrazone, acid-catalyzed cyclization | nih.gov |

| Palladium-catalyzed cyclization of 2-chloro-N-(2-vinyl)anilines | Ligand-controlled intramolecular C-N and C-C bond formation | nih.gov | |

| Imidazole | Reaction of α-halo-α,β-unsaturated carbonyls with amidines | Condensation/cyclization | nih.gov |

| Quinoline | Transition-metal-catalyzed annulation reactions | Cyclization of substituted anilines with alkynes | nih.gov |

Intramolecular C-N and C-C Bond Formations

The inherent functionality of this compound makes it a prime candidate for intramolecular cyclization reactions to form new carbon-nitrogen and carbon-carbon bonds, leading to the construction of diverse cyclic structures.

Intramolecular C-N Bond Formation:

A prominent example of intramolecular C-N bond formation is the aza-Wacker-type cyclization. Palladium(II)-catalyzed intramolecular oxidative aza-Wacker reactions of vinyl cyclopropanecarboxamides have been developed to access conformationally restricted aza[3.1.0]bicycles. nih.gov This transformation proceeds via an amidopalladation followed by β-hydride elimination to forge the new C-N bond. nih.gov Given the presence of the amide nitrogen and the double bond, this compound could potentially undergo similar palladium-catalyzed intramolecular aminations.

Furthermore, photoenzymatic intramolecular cyclization of α-chloroamides with allylsilanes has been demonstrated to produce 5-, 6-, and 7-membered lactams with high enantioselectivity. researchgate.net This method utilizes an engineered enzyme and light to generate a radical intermediate that undergoes cyclization. The chloro-substituent on this compound makes it a suitable substrate for such radical-mediated C-N bond-forming cyclizations.

Intramolecular C-C Bond Formation:

The Heck reaction is a powerful tool for C-C bond formation. Intramolecular Heck reactions, in particular, are widely used in the synthesis of complex cyclic molecules. mdpi.com A key step in the total synthesis of trabectedin (B1682994) involves a palladium-catalyzed intramolecular Heck reaction to form a bicyclo[3.3.1] system. mdpi.com For this compound, a palladium-catalyzed intramolecular Heck-type reaction could be envisioned where the aryl group (phenyl) acts as the internal coupling partner with the vinylic chloride, potentially leading to fused ring systems.

Moreover, catalytic asymmetric Heck cyclizations can be terminated by the stereoselective intramolecular capture of the resulting η3-allylpalladium intermediates. This has been successfully applied in the total synthesis of (−)-spirotryprostatin B. nih.gov The enamide functionality in this compound could participate in similar tandem Heck cyclization/C-C bond-forming trapping reactions.

The following table provides examples of intramolecular cyclizations relevant to the potential reactivity of this compound.

| Cyclization Type | Reaction | Product Type | Reference(s) |

| Intramolecular C-N | Palladium-catalyzed aza-Wacker-type cyclization | Aza[3.1.0]bicycles | nih.gov |

| Intramolecular C-N | Photoenzymatic cyclization of α-chloroamides | Lactams | researchgate.net |

| Intramolecular C-C | Intramolecular Heck Reaction | Bicyclic systems | mdpi.com |

| Intramolecular C-C | Catalytic asymmetric Heck cyclization/trapping | Spirocyclic compounds | nih.gov |

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis offers a powerful and versatile platform for the functionalization of this compound, enabling a range of transformations including asymmetric hydrogenation, hydrofunctionalization, difunctionalization, and C-H activation.

Asymmetric Hydrogenation of Enamides

The asymmetric hydrogenation of enamides is a highly efficient method for the synthesis of chiral amines, which are valuable building blocks for pharmaceuticals and other biologically active molecules. thieme-connect.comresearchgate.net This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium and, more recently, cobalt. acs.orgacs.orgprinceton.edu

The success of these reactions often relies on the use of chiral phosphine (B1218219) ligands that coordinate to the metal center and create a chiral environment, directing the hydrogenation to one face of the double bond. acs.orgwikipedia.org For aryl-substituted enamides, rhodium complexes with ligands such as BisP* have been shown to afford optically active amides with very high enantiomeric excesses. acs.org The mechanism of these reactions has been studied in detail and is understood to involve the formation of a catalyst-substrate complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination. acs.org

Cobalt-catalyzed asymmetric hydrogenation of enamides has emerged as a promising alternative using earth-abundant metals. princeton.eduuit.no These reactions, often activated by a reducing agent like zinc, can achieve high activity and enantioselectivity, particularly in protic solvents. princeton.eduuit.no The mechanism of cobalt-catalyzed hydrogenation can be complex, with potential involvement of different cobalt oxidation states and solvent-dependent pathways. acs.orguit.no

While the specific asymmetric hydrogenation of this compound has not been explicitly detailed, the extensive research on similar aryl-substituted enamides provides a strong foundation for predicting its behavior. The electron-withdrawing nature of the chloro substituent may influence the electronic properties of the double bond and its interaction with the metal catalyst.

The following table summarizes key catalyst systems for the asymmetric hydrogenation of enamides.

| Metal | Ligand Family | Substrate Scope | Key Features | Reference(s) |

| Rhodium | BisP*, MiniPHOS, DuPHOS | Aryl- and alkyl-substituted enamides | High enantioselectivities, well-studied mechanism | acs.orgthieme-connect.com |

| Cobalt | Ph-BPE | Functionalized alkenes, including enamides | Earth-abundant metal, high activity with zinc activation | princeton.eduuit.no |

| Ruthenium | BINAP | N-acyl-1-alkylidenetetrahydroisoquinolines | Effective for specific classes of cyclic enamides | thieme-connect.com |

Hydrofunctionalization and Difunctionalization of the Double Bond

The electron-deficient nature of the double bond in this compound, due to the presence of both the chloro and amide functionalities, makes it a suitable substrate for hydrofunctionalization and difunctionalization reactions. These reactions allow for the introduction of two new functional groups across the double bond in a single step.

Hydrofunctionalization:

Hydrofunctionalization reactions involve the addition of an H-X molecule across a double or triple bond. For electron-deficient alkenes, such as α,β-unsaturated amides, electrochemical methods have been developed for hydroalkylation. oaepublish.com These methods often employ a sacrificial anode and a catalytic amount of a transition metal complex. oaepublish.com Hydrogen atom transfer (HAT) has also emerged as a powerful strategy for the hydrofunctionalization of alkenes, including those that are electronically neutral. bioengineer.orgorganicreactions.org This can be achieved using various transition metal hydrides. bioengineer.orgorganicreactions.org

Difunctionalization:

Difunctionalization involves the addition of two different functional groups across the double bond. For α,β-unsaturated amides, which can be challenging substrates due to their electron-deficient nature, methods for 1,2-difunctionalization are of significant interest. researchgate.net Tandem vicinal difunctionalization, where a β-addition is followed by an α-functionalization, provides access to complex structures in a stereocontrolled manner. organicreactions.org An iridium-catalyzed reductive Reformatsky-type reaction has been used for the difluoroalkylation of α,β-unsaturated amides, although this can compete with conjugate addition. acs.org

The following table highlights examples of functionalization reactions applicable to electron-deficient double bonds.

| Reaction Type | Reagents/Catalyst | Added Functional Groups | Reference(s) |

| Hydroalkylation | Electrochemical methods, Ti(III) catalysis | H and Alkyl | oaepublish.com |

| Hydroboration | Electrochemical methods | H and Boryl | oaepublish.com |

| Difluoroalkylation | Iridium-catalyzed reductive Reformatsky | H and CF2R | acs.org |

| Vicinal Difunctionalization | Tandem β-addition/α-functionalization | Various X and Y groups | organicreactions.org |

C-H Activation Reactions

Direct C-H activation has become a powerful and atom-economical tool in organic synthesis for the formation of new C-C and C-heteroatom bonds. researchgate.net Enamides are excellent substrates for C-H activation reactions, allowing for functionalization at the vinylic position.

Rhodium catalysis has been successfully employed for the direct C-H difluoroallylation of α,β-unsaturated amides with 3-bromo-3,3-difluoropropene. rsc.org This reaction proceeds under mild conditions in a green solvent and demonstrates good functional group tolerance. rsc.org The directing group ability of the amide is crucial for the regioselectivity of the C-H activation.

Palladium-catalyzed oxidative carbonylation of the alkenyl C-H bonds of enamides has been developed for the synthesis of 1,3-oxazin-6-ones. nih.gov This reaction involves the activation of the vinylic C-H bond and subsequent insertion of carbon monoxide. Furthermore, transition-metal-catalyzed C-H activation of amidines has been extensively used to synthesize a variety of aza-heterocycles through annulation reactions. nih.gov

Given the structure of this compound, both the vinylic C-H bond and the C-H bonds of the phenyl ring are potential sites for C-H activation, opening up numerous possibilities for further functionalization and the synthesis of more complex molecules.

The following table summarizes selected C-H activation reactions of enamides and related compounds.

| Metal Catalyst | Coupling Partner | Product Type | Reference(s) |

| Rhodium(I) | Carboxylic acids | C-alkylated/arylated cyclic diketones (from cyclic enamines) | rsc.org |

| Rhodium | 3-bromo-3,3-difluoropropene | Difluoroallylated α,β-unsaturated amides | rsc.org |

| Palladium | Carbon monoxide | 1,3-Oxazin-6-ones | nih.gov |

| Rhodium(III), Ruthenium(II) | Alkynes, diazo compounds | Aza-heterocycles (from amidines) | nih.gov |

Oxidative and Reductive Transformations

The dual presence of a carbon-carbon double bond and a carbon-chlorine bond, in conjugation with an amide functionality, allows for selective oxidative and reductive reactions.

Oxidative Transformations

The primary site for oxidation in this compound is the C=C double bond. A notable transformation is the oxidative cleavage of this bond. While direct studies on this compound are not prevalent, analogous transformations with other unsaturated hydrocarbons provide insight. For instance, manganese oxide-catalyzed auto-tandem catalysis can facilitate the direct synthesis of amides from unsaturated hydrocarbons by coupling oxidative cleavage with amidation. nih.govacs.orgacs.org In such a process, molecular oxygen serves as the oxidant and ammonia (B1221849) as the nitrogen source, leading to the cleavage of the unsaturated C-C bond to yield amides with one or more fewer carbon atoms. nih.govacs.org Mechanistic studies on similar systems suggest the involvement of radical intermediates, with evidence pointing towards superoxide (B77818) radicals as the dominant reactive species in the cleavage and ammoxidation of alkenes. acs.org

Reductive Transformations

The reduction of this compound can occur at two primary locations: the α,β-unsaturated system and the vinylic chloride.

Reduction of the α,β-Unsaturated Amide: The conjugated C=C bond is susceptible to reduction, a reaction that can be achieved with high selectivity. Iridium-catalyzed 1,4-reduction of α,β-unsaturated amides using formic acid as a hydride donor in water can selectively reduce the electron-deficient C=C bond while leaving other functional groups, such as the amide, intact. mdpi.com Copper hydride (CuH)-catalyzed reactions also provide a method for the enantioselective 1,4-reduction of α,β-unsaturated systems. nih.gov Furthermore, molybdenum hexacarbonyl (Mo(CO)₆) has been employed as a catalyst for the chemoselective reduction of the amide functionality in α,β-unsaturated compounds under hydrosilylation conditions. rsc.org The choice of reducing agent and catalyst is crucial for selectivity. For example, diisobutylaluminium hydride (DIBAL-H) can reduce α,β-unsaturated Weinreb amides to α,β-unsaturated aldehydes. jst.go.jpnih.gov

Reductive Dehalogenation of the Vinylic Chloride: The chlorine atom can be removed through reductive dehalogenation. Anaerobic mixed bacterial cultures have been shown to mediate the reductive dehalogenation of vinyl chloride to ethene. nih.govnih.gov This process is often enzymatic, with the dehalogenating activity being membrane-associated. nih.gov In chemical systems, photochemically induced reductions by lithium aluminum hydride can effectuate the reductive dehalogenation of vinyl bromides and aryl chlorides. semanticscholar.org "Dehalococcoides ethenogenes" strain 195 is a specific microorganism capable of dechlorinating chloroethenes, although high concentrations of certain chloroethenes can be inhibitory to its activity. acs.orgacs.org

A summary of potential reductive transformations is presented below:

Table 1: Potential Reductive Transformations of this compound| Transformation | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| 1,4-Reduction of C=C | Iridium catalyst, Formic acid | Saturated amide | mdpi.com |

| Asymmetric 1,4-Reduction | Copper Hydride (CuH) catalyst | β-chiral amide | nih.gov |

| Amide Reduction | Mo(CO)₆, Hydrosilylation | Allylic amine | rsc.org |

| Reductive Dehalogenation | Anaerobic bacteria | 3-phenylprop-2-enamide | nih.govnih.gov |

| Reductive Dehalogenation | Lithium aluminum hydride | 3-phenylprop-2-enamide | semanticscholar.org |

Radical-Mediated Transformations

The electron-deficient nature of the double bond in this compound makes it a good substrate for radical addition reactions. The vinylic chloride moiety also allows for participation in radical polymerization processes.

Radical Addition

The addition of carbon-centered radicals to α,β-unsaturated amides is a powerful tool for forming new carbon-carbon bonds. acs.orgacs.orgnih.gov The reactivity of α,β-unsaturated amides towards radical addition can be significantly enhanced by the presence of a Lewis acid. acs.org The Lewis acid coordinates to the carbonyl oxygen, decreasing the electron density of the olefinic moiety and thus increasing its susceptibility to attack by nucleophilic alkyl radicals. acs.org Samarium diiodide (SmI₂) can promote the radical addition of nitrones to α,β-unsaturated amides, providing a pathway to synthesize γ-amino acids. acs.org

Radical Polymerization

The vinylic chloride functionality suggests that this compound could potentially undergo radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. cmu.eduyoutube.com While direct ATRP of this compound is not documented, studies on vinyl chloride and vinylidene fluoride (B91410) provide a basis for its potential in this area. cmu.edursc.org For instance, electrochemically mediated ATRP (eATRP) of vinyl chloride has been successfully achieved, demonstrating controlled polymerization of this less activated monomer. rsc.org Furthermore, photo-mediated ATRP has been used for the direct functionalization of poly(vinyl chloride) (PVC), indicating that the secondary C-Cl bonds in the polymer backbone can act as initiating sites. rsc.org

Table 2: Potential Radical-Mediated Transformations of this compound

| Transformation | Reagent/Catalyst | Key Feature | Reference |

|---|---|---|---|

| Radical Addition | Alkyl radical, Lewis Acid | Enhanced reactivity and yield | acs.org |

| Radical Addition | Nitrone, SmI₂ | Synthesis of γ-amino acids | acs.org |

| Atom Transfer Radical Polymerization | Copper catalyst/electrochemical mediation | Potential for controlled polymerization | cmu.edursc.org |

| Photo-mediated ATRP | Iridium photocatalyst | Functionalization under visible light | rsc.org |

Applications of 2 Chloro 3 Phenylprop 2 Enamide As a Synthetic Building Block

Structure Reactivity Relationships in 2 Chloro 3 Phenylprop 2 Enamide Derivatives

Influence of Substituent Effects on Chemical Reactivity

The introduction of substituents on the phenyl ring of 2-chloro-3-phenylprop-2-enamide can significantly alter its reactivity. These effects are primarily electronic in nature and can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants for a series of reactions with the electronic properties of the substituents. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reaction, k₀ is the rate constant for the unsubstituted reaction, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends only on the nature and position (meta or para) of the substituent.

Electron-donating groups (EDGs) on the phenyl ring, such as alkyl or alkoxy groups, increase the electron density of the aromatic ring and, by extension, the entire conjugated system. This increased electron density can stabilize electron-deficient transition states, thereby accelerating reactions that involve the formation of a positive charge. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density of the system. This effect can stabilize electron-rich transition states and intermediates, thus accelerating reactions that involve the formation of a negative charge.

For instance, in nucleophilic addition reactions to the β-carbon of the α,β-unsaturated system, the development of a negative charge on the α-carbon is a key feature of the transition state. An EWG on the phenyl ring would be expected to stabilize this developing negative charge through resonance and inductive effects, thereby increasing the rate of reaction. A positive ρ value would be anticipated for such a reaction.

The following table provides the Hammett substituent constants (σ) for a range of common substituents at the meta and para positions of the phenyl ring, which can be used to predict their effect on the reactivity of this compound derivatives. wiredchemist.comoup.comviu.cabluffton.edustenutz.eu

| Substituent | σ_meta | σ_para | Electronic Effect |

| -OCH₃ | 0.12 | -0.27 | Electron-donating |

| -CH₃ | -0.07 | -0.17 | Electron-donating |

| -H | 0.00 | 0.00 | Neutral |

| -Cl | 0.37 | 0.23 | Electron-withdrawing |

| -Br | 0.39 | 0.23 | Electron-withdrawing |

| -CN | 0.56 | 0.66 | Electron-withdrawing |

| -NO₂ | 0.71 | 0.78 | Electron-withdrawing |

It is important to note that while the Hammett equation provides a valuable framework for understanding substituent effects, deviations can occur due to steric hindrance or changes in the reaction mechanism.

Stereoelectronic Factors Governing Reaction Pathways

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, play a crucial role in dictating the reaction pathways of this compound. The geometry of the molecule, particularly the alignment of the π-systems of the phenyl ring, the double bond, and the carbonyl group, along with the orientation of the lone pairs on the chlorine and nitrogen atoms, determines the preferred modes of reaction.

The α,β-unsaturated nature of the molecule makes it susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon. wikipedia.orgmasterorganicchemistry.compressbooks.pub The presence of the chlorine atom at the α-position further influences the electronic distribution and steric accessibility of these sites. The lone pairs on the chlorine atom can participate in resonance with the double bond, which can affect the electrophilicity of the β-carbon.

The stereochemistry of nucleophilic attack on the double bond is also governed by stereoelectronic principles. For a nucleophile to add to the β-carbon, its highest occupied molecular orbital (HOMO) must effectively overlap with the lowest unoccupied molecular orbital (LUMO) of the α,β-unsaturated system. The geometry of the transition state will be influenced by the need to maximize this orbital overlap while minimizing steric repulsions. libretexts.org In the case of nucleophilic substitution at the vinylic carbon, the stereochemical outcome is dependent on the reaction mechanism, which can be influenced by the nature of the nucleophile and the reaction conditions. acs.orgyoutube.com

The table below presents typical bond lengths and angles for related α,β-unsaturated amides and vinyl chlorides, which can be used to infer the geometry and potential stereoelectronic interactions in this compound.

| Bond/Angle | Typical Value | Implication for Reactivity |

| C=C bond length | ~1.34 Å | Shorter than a C-C single bond, indicating π-character and a site for addition reactions. |

| C-Cl bond length | ~1.73 Å | Longer and weaker than a C-H bond, making the chlorine a potential leaving group. |

| C-N bond length | ~1.35 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance. |

| C=O bond length | ~1.23 Å | A polar bond, making the carbonyl carbon an electrophilic center. |

| C=C-C bond angle | ~120° | Consistent with sp² hybridization, defining the planar geometry around the double bond. |

| C-N-C bond angle | ~120° | Reflects the sp² hybridization of the nitrogen atom due to resonance. |

Conformational Effects on Reactivity

The reactivity of this compound is also influenced by its conformational flexibility. Rotation around the single bonds within the molecule, specifically the C-C bond connecting the phenyl ring to the double bond and the C-N bond of the amide group, can lead to different conformers with varying energies and reactivities.

Rotation around the C-N amide bond is known to be restricted due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. fcien.edu.uyresearchgate.netresearchgate.netmdpi.comlibretexts.org This results in two planar conformers, often referred to as s-cis and s-trans, which can have different stabilities and may present different steric environments to approaching reagents. The energy barrier for this rotation is significant enough that the two conformers can be considered distinct species on the NMR timescale at room temperature. libretexts.org

Similarly, rotation around the C-C single bond between the phenyl ring and the double bond determines the degree of coplanarity between these two π-systems. jmcs.org.mx A more planar conformation allows for greater π-orbital overlap and more effective conjugation, which can influence the electronic properties of the entire molecule. Steric hindrance between the substituents on the phenyl ring and the rest of the molecule can force a non-planar conformation, thereby reducing the extent of conjugation and altering the molecule's reactivity.

The table below provides typical rotational energy barriers for C-N bonds in amides and C-C single bonds in conjugated systems, illustrating the energetic considerations for the different conformations of this compound.

| Rotational Barrier | Typical Energy Range (kcal/mol) | Implication for Reactivity |

| C-N amide bond | 15 - 20 | High barrier leads to distinct s-cis and s-trans conformers with potentially different reactivities. |

| C(phenyl)-C(vinyl) bond | 2 - 5 | Lower barrier allows for interconversion between conformers, but steric effects can favor non-planar arrangements, affecting conjugation. |

Emerging Research Directions and Future Prospects

Advancements in Catalytic Systems for Enamide Transformations

The development of efficient catalytic systems is crucial for enhancing the utility of enamides like 2-chloro-3-phenylprop-2-enamide in organic synthesis. Recent advancements have focused on various metal-based and organocatalytic approaches to facilitate their transformation into valuable chemical entities.

Palladium-catalyzed reactions have shown significant promise in the synthesis of enamides. organic-chemistry.org Research has demonstrated that catalysts generated from Pd2(dba)3 and biphenyl (B1667301) ligands can efficiently couple amides and carbamates with enol triflates and tosylates, providing enamides in good to excellent yields. organic-chemistry.org This method is advantageous as it often eliminates the need for harsh reaction conditions that can lead to product degradation. organic-chemistry.org Furthermore, palladium catalysis has been employed in the oxidative N-α,β-dehydrogenation of amides to produce a range of enamides with high yields. organic-chemistry.org

Gold catalysts have also emerged as powerful tools in enamide synthesis. A notable strategy involves the gold(I)-catalyzed tandem amide addition and Meyer-Schuster rearrangement of primary amides and propargyl aldehydes. nih.gov This method allows for the stereocontrolled synthesis of enamides, where the stereochemistry can be influenced by the choice of solvent and the addition of a catalytic amount of acid. nih.gov

Nickel-catalyzed reactions are proving effective for the asymmetric reductive hydroalkylation of enamides. nih.gov This process involves the hydrometallation of the enamide to create an enantioenriched alkylnickel intermediate, which then reacts with alkyl electrophiles to form chiral amines. nih.gov This approach is significant for producing drug-like α-branched chiral amines and their derivatives. nih.gov

Beyond these metals, organolanthanide complexes are highly efficient for hydroamination reactions, exhibiting high turnover frequencies and excellent stereoselectivities. acs.org Additionally, cobalt(I) pincer complexes have been used for the selective isomerization of N-allylic compounds to form enamides. organic-chemistry.org

Organocatalysis, which avoids the use of metals, is another burgeoning area. Proline, a naturally occurring amino acid, can act as a bifunctional catalyst, forming an enamine with aldehydes or ketones while its acidic proton activates electrophiles. youtube.com This approach is a cornerstone of enantioselective organocatalysis. youtube.com

Integration with Sustainable and Green Chemistry Methodologies

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being integrated into the synthesis and transformation of enamides. This involves the use of safer solvents, minimizing waste, and designing more energy-efficient reactions.

One of the core tenets of green chemistry is the prevention of pollution at the molecular level. This can be achieved by using less hazardous reagents and designing safer chemical products. For instance, the development of water-based paints is a prime example of replacing harmful organic solvents with water, a much safer alternative.

Atom economy, another key principle, seeks to maximize the incorporation of all materials used in the process into the final product. Reactions that are "atom-economical" are highly desirable as they generate minimal waste. sciencedaily.com Metal-free reactions are often highlighted in this context as they can avoid product contamination and the high costs associated with transition-metal catalysts. sciencedaily.com

Recent research has explored microwave-assisted, solvent-free, and catalyst-free synthesis of related enaminones, showcasing a move towards more environmentally benign methodologies. researchgate.net Furthermore, electrochemical methods, such as the bromination of enamides using sodium bromide, offer a greener alternative to traditional halogenation techniques. rsc.org The use of renewable feedstocks and designing reactions that can be conducted at ambient temperature and pressure are also central to making enamide chemistry more sustainable.

Exploration of Novel Reaction Pathways and Synthetic Strategies

The discovery of new reaction pathways and synthetic strategies continually expands the chemical space accessible from this compound and related compounds.

A significant area of exploration is the direct functionalization of the C(sp²)–H bond at the β-position of enamides through radical processes. rsc.org This approach has enabled various transformations, including sulfonylation, cyanoalkylation, and trifluoromethylthiolation, leading to trisubstituted enamides. rsc.org Photocatalysis has been instrumental in this area, with visible-light-induced reactions allowing for the difluoroamidoalkylation and difluoroamidosulfonylation of enamides. rsc.org

Another novel strategy involves the use of unsymmetrical 2-amidoallyl cations generated under mild Brønsted acid catalysis. acs.org These reactive intermediates can undergo addition with various nucleophiles at the less substituted α-carbon, yielding highly substituted enamides with excellent regioselectivity. acs.org

The synthesis of (E)-α-haloenamides has been achieved through a metal-free, rapid, and efficient hydrohalogenation of ynamides using N-halosuccinimides. acs.org This method is notable for its broad substrate scope and high stereoselectivity. acs.org

Furthermore, the cyclization of enamides is a powerful strategy for constructing complex nitrogen-containing heterocycles. nih.gov For example, an Au-catalyzed [2 + 3] annulation of an enamine and a propargyl ester has been used in the synthesis of Cephalotaxus alkaloids. nih.gov Similarly, a sterically congested aza-Prins cyclization involving an enamide and a neighboring alkyne has been a key step in the total synthesis of (−)-dihydrolycopodine. nih.gov

Expanding the Scope of Synthetic Applications

The unique structural features of this compound make it a valuable building block for a diverse range of molecules with potential biological and material applications.

Enamides are key intermediates in the synthesis of chiral amines, which are prevalent in many bioactive compounds and are used as chiral auxiliaries. nih.gov The catalytic asymmetric reductive hydroalkylation of enamides provides a direct route to these valuable molecules. nih.gov

The development of enamide-containing small molecules is an active area of research. researchgate.net For instance, γ-chloro-enamides have been synthesized and utilized for the subsequent construction of novel small molecules. researchgate.net Additionally, peptidic enamide prodrugs have been synthesized, inspired by natural products, to improve the antibacterial activity of certain inhibitors. researchgate.net

The application of enamides in the total synthesis of natural products continues to be a driving force in the field. nih.gov The enamide cyclization strategy has been leveraged in the synthesis of various alkaloids, demonstrating its utility in constructing complex molecular architectures. nih.gov For example, the total synthesis of (−)-lycopodine and (−)-cephalocyclidin A has featured enamide cyclization as a key transformation. nih.gov

Moreover, derivatives of 2-phenylprop-2-enamide have been investigated for their pharmacological properties. For example, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have been synthesized and evaluated for their antiproliferative activity, with some compounds showing promise as antitubulin agents. nih.gov Another derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, has been identified as a novel cinnamamide (B152044) derivative with anticonvulsant activity. researchgate.netnih.gov

The table below summarizes some of the key catalytic systems and their applications in enamide chemistry:

| Catalyst System | Reaction Type | Application |

| Palladium (Pd2(dba)3/biphenyl ligands) | Coupling of amides with enol triflates/tosylates | Efficient synthesis of enamides. organic-chemistry.org |

| Gold (Au(I)) | Tandem amide addition/Meyer-Schuster rearrangement | Stereocontrolled synthesis of enamides. nih.gov |

| Nickel/Ligand | Asymmetric reductive hydroalkylation | Synthesis of chiral aliphatic amines. nih.gov |

| Cobalt (Pincer Complex) | Isomerization of N-allylic compounds | Selective synthesis of enamides. organic-chemistry.org |

| Proline (Organocatalyst) | Enamine-based reactions | Enantioselective synthesis. youtube.com |

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-phenylprop-2-enamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a precursor such as 3-phenylprop-2-enoyl chloride with ammonia or amines. Dichloromethane is a preferred solvent due to its low reactivity, and triethylamine (TEA) is often used as a catalyst to neutralize HCl byproducts . For optimization, reaction parameters (temperature, stoichiometry of reagents, and reaction time) should be systematically varied. Microwave-assisted synthesis (e.g., using PCl₃ in chlorobenzene at 130°C for 40 minutes) can enhance reaction efficiency and reduce side products, as demonstrated for structurally similar chlorinated amides .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming the alkene configuration (E/Z) and substituent positions. For example, coupling constants () in NMR indicate trans-alkene geometry . Infrared Spectroscopy (IR) : Peaks at ~1660–1680 cm confirm the amide carbonyl stretch, while ~750 cm corresponds to C-Cl vibrations . X-ray Crystallography : SHELXL (via the SHELX suite) is widely used for resolving crystal structures, particularly for verifying stereochemistry and intermolecular interactions. High-resolution data collection and refinement protocols (e.g., twin detection) are essential for accuracy .

Q. How can researchers mitigate safety risks when handling this compound?

- Methodological Answer : Safety protocols include using fume hoods to prevent inhalation, wearing nitrile gloves, and avoiding contact with skin/eyes. The compound’s Safety Data Sheet (SDS) should be referenced for hazard codes (e.g., H303: Harmful if swallowed). Storage in airtight containers under inert gas (e.g., N₂) prevents degradation. For waste disposal, neutralization with alkaline solutions (e.g., NaOH) is recommended to deactivate reactive chloro groups .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in substitution and addition reactions?

- Methodological Answer : The chloro group at the β-position undergoes nucleophilic substitution (S2) with amines or alcohols, forming derivatives like 2-amino-3-phenylprop-2-enamide. The electron-withdrawing phenyl group stabilizes the transition state, enhancing substitution rates. For addition reactions (e.g., bromination), the alkene’s electrophilicity is influenced by conjugation with the amide group. Density Functional Theory (DFT) calculations can model charge distribution and predict regioselectivity .

Q. How can computational tools (e.g., ADMET profiling) guide the design of bioactive derivatives of this compound?

- Methodological Answer : ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) descriptors are used to evaluate drug-likeness. Software like SwissADME predicts logP (lipophilicity) and bioavailability. For example, substituting the phenyl ring with electron-donating groups (e.g., -OCH₃) may improve solubility, while bulky substituents could reduce metabolic clearance. Molecular docking studies (e.g., AutoDock Vina) identify potential enzyme targets, such as kinase inhibitors, by simulating binding affinities .

Q. What strategies resolve contradictions in experimental data, such as unexpected reaction outcomes or inconsistent bioactivity results?

- Methodological Answer : Reaction Anomalies : Use control experiments to isolate variables (e.g., trace moisture, catalyst purity). For example, unexpected oxidation products may arise from residual peroxides in solvents, which can be eliminated by distillation over molecular sieves. Bioactivity Discrepancies : Validate assays with positive/negative controls and replicate experiments. If a derivative shows inconsistent enzyme inhibition, check for compound stability under assay conditions (pH, temperature) using HPLC .

Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity and applications in materials science?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) increase the alkene’s electrophilicity, favoring cycloaddition reactions for polymer synthesis. Conversely, electron-donating groups (e.g., -CH₃) enhance resonance stabilization, making the compound a candidate for conductive polymers. X-ray Photoelectron Spectroscopy (XPS) and cyclic voltammetry quantify electronic effects, while Differential Scanning Calorimetry (DSC) evaluates thermal stability in material applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.